molecular formula C24H19N3OS B2922376 2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-98-0

2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2922376
CAS RN: 536704-98-0
M. Wt: 397.5
InChI Key: KFVAWUIWMVABQG-UHFFFAOYSA-N
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Description

The compound “2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Molecular Structure Analysis

The structure of the molecule can be optimized and the structural characteristics can be determined by density functional theory . The geometrical parameters (DFT) are in agreement with the XRD results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .

Scientific Research Applications

Polymeric Materials Development

2-Benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one and its derivatives have been explored in the development of transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials show potential in applications requiring transparent, colorless polymers with high performance, such as in optical and electronic devices (Tapaswi et al., 2015).

Antimicrobial Agents

Compounds derived from this compound scaffolds have been studied for their antimicrobial properties. Specifically, derivatives showing potent and selective activities against the gastric pathogen Helicobacter pylori have been identified, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Crystallography and Molecular Structure

The crystallography studies of derivatives, including 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, have contributed to the understanding of molecular structures and hydrogen bonding patterns in this class of compounds. These studies are crucial for designing compounds with desired physical and chemical properties for various scientific applications (Glidewell et al., 2003).

Anti-inflammatory Research

Research on thiazolo[3,2-a]pyrimidine derivatives, related to this compound, has shown that these compounds possess moderate anti-inflammatory activity. This opens avenues for the development of new anti-inflammatory drugs and further understanding of inflammation mechanisms (Tozkoparan et al., 1999).

Antidiabetic Agent Development

Derivatives of this compound have been synthesized and tested for antidiabetic activity. Compounds such as 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid have shown potent antidiabetic activity in preclinical models, highlighting the potential of this scaffold in antidiabetic drug development (Choudhary et al., 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been studied for their antimicrobial activities . FtsZ has been recognized as a key functional protein in bacterial cell division and it is currently considered to be a potential target for the growth of novel antibacterial agents .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c1-16-11-13-18(14-12-16)27-23(28)22-21(19-9-5-6-10-20(19)25-22)26-24(27)29-15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAWUIWMVABQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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